molecular formula C44H82O3 B13783319 Tetracontenylsuccinic anhydride CAS No. 64347-19-9

Tetracontenylsuccinic anhydride

Cat. No.: B13783319
CAS No.: 64347-19-9
M. Wt: 659.1 g/mol
InChI Key: IXWBHHJBQSZMAF-XAHDOWKMSA-N
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Description

Tetracontenylsuccinic anhydride is an organic compound with the molecular formula C44H82O3. It is a derivative of succinic anhydride, where a long alkenyl chain is attached to the succinic anhydride core. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetracontenylsuccinic anhydride can be synthesized through the reaction of succinic anhydride with tetracontene. The reaction typically involves the use of a catalyst and occurs under controlled temperature and pressure conditions. The process can be summarized as follows:

    Reactants: Succinic anhydride and tetracontene.

    Catalyst: A suitable catalyst such as a Lewis acid.

    Reaction Conditions: The reaction is carried out at elevated temperatures (around 100-150°C) and may require an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

Tetracontenylsuccinic anhydride undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form tetracontenylsuccinic acid.

    Esterification: Reacts with alcohols to form esters.

    Amidation: Reacts with amines to form amides.

Common Reagents and Conditions

    Hydrolysis: Water, typically under acidic or basic conditions.

    Esterification: Alcohols, often in the presence of an acid catalyst.

    Amidation: Amines, usually under mild heating.

Major Products Formed

    Hydrolysis: Tetracontenylsuccinic acid.

    Esterification: Tetracontenylsuccinic esters.

    Amidation: Tetracontenylsuccinic amides.

Scientific Research Applications

Tetracontenylsuccinic anhydride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of esters and amides.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, including surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of tetracontenylsuccinic anhydride involves nucleophilic attack on the carbonyl carbon of the anhydride group. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the leaving group and form the final product. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    Succinic anhydride: The parent compound, used in similar reactions but lacks the long alkenyl chain.

    Maleic anhydride: Another anhydride with similar reactivity but different structural properties.

    Polyisobutylenylsuccinic anhydride: A related compound used in the petroleum additives industry.

Uniqueness

Tetracontenylsuccinic anhydride is unique due to its long alkenyl chain, which imparts distinct hydrophobic properties and enhances its utility in applications requiring amphiphilic characteristics. This makes it particularly valuable in the formulation of surfactants and emulsifiers.

Properties

CAS No.

64347-19-9

Molecular Formula

C44H82O3

Molecular Weight

659.1 g/mol

IUPAC Name

3-[(E)-tetracont-6-enyl]oxolane-2,5-dione

InChI

InChI=1S/C44H82O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-42-41-43(45)47-44(42)46/h34-35,42H,2-33,36-41H2,1H3/b35-34+

InChI Key

IXWBHHJBQSZMAF-XAHDOWKMSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC/C=C/CCCCCC1CC(=O)OC1=O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CCCCCCC1CC(=O)OC1=O

Origin of Product

United States

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